molecular formula C19H22N2O5S B2542595 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2195953-32-1

5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2542595
CAS No.: 2195953-32-1
M. Wt: 390.45
InChI Key: RLMDOWWCOIHNPC-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methanesulfonyl group, a piperidine ring, and a dihydropyridinone core, making it an interesting subject for chemical and pharmacological studies.

Scientific Research Applications

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the construction of the dihydropyridinone core. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Construction of the Dihydropyridinone Core: This can be accomplished through condensation reactions involving suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(4-methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonyl-piperidine: Shares the methanesulfonyl and piperidine components.

    3-(4-Methanesulfonyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyridine: Similar structural features with a pyrazole ring.

    2-{3-[(4-Methanesulfonyl-1H-pyrazol-5-yl)methyl]piperidine-1-carbonyl}pyrazine: Contains a pyrazine ring with similar functional groups.

Uniqueness

5-(4-Methanesulfonylpiperidine-1-carbonyl)-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is unique due to its combination of a methanesulfonyl group, a piperidine ring, and a dihydropyridinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-methoxy-5-(4-methylsulfonylpiperidine-1-carbonyl)-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-17-12-18(22)21(14-6-4-3-5-7-14)13-16(17)19(23)20-10-8-15(9-11-20)27(2,24)25/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMDOWWCOIHNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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